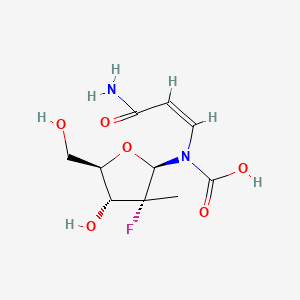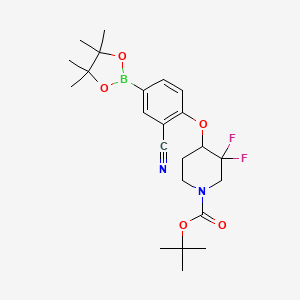
tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyano group, and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the cyano group, and attachment of the dioxaborolane moiety. Common reagents used in these reactions include boronic acids, cyanides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
化学反応の分析
Types of Reactions
tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce amines or other reduced forms of the compound .
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and specialty chemicals .
作用機序
The mechanism of action of tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group, dioxaborolane moiety, and difluoropiperidine ring can participate in various binding interactions with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives, boronic acid esters, and cyano-containing molecules. Examples include:
- Piperidine-1-carboxylates
- Boronic acid derivatives
- Cyano-substituted aromatic compounds
特性
分子式 |
C23H31BF2N2O5 |
|---|---|
分子量 |
464.3 g/mol |
IUPAC名 |
tert-butyl 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C23H31BF2N2O5/c1-20(2,3)31-19(29)28-11-10-18(23(25,26)14-28)30-17-9-8-16(12-15(17)13-27)24-32-21(4,5)22(6,7)33-24/h8-9,12,18H,10-11,14H2,1-7H3 |
InChIキー |
QKNOZPVEEPCTKB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3(F)F)C(=O)OC(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)



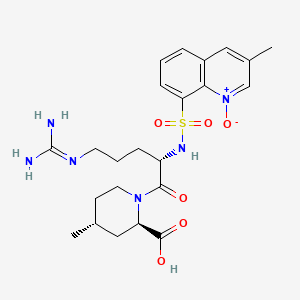
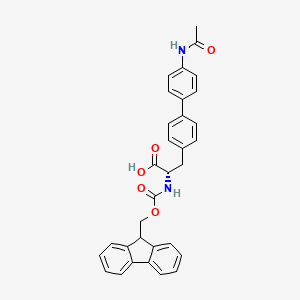
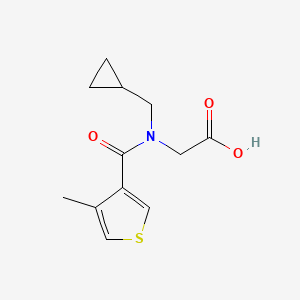
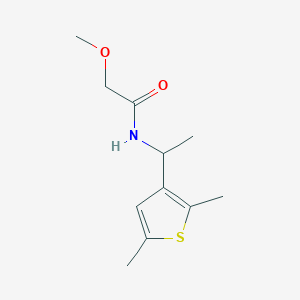
![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
